4-(2-Bromoethyl)morpholine hydrobromide

Vue d'ensemble

Description

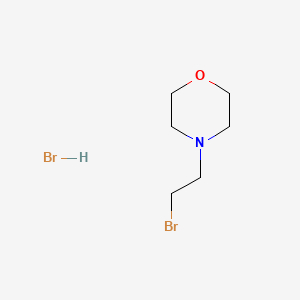

4-(2-Bromoethyl)morpholine hydrobromide is an organic compound with the molecular formula C6H13Br2NO. It is a white to yellow or pink solid that is soluble in water and various organic solvents . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(2-Bromoethyl)morpholine hydrobromide can be synthesized through the reaction of morpholine with 2-bromoethanol in the presence of hydrobromic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Morpholine+2-BromoethanolHBr4-(2-Bromoethyl)morpholine hydrobromide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Bromoethyl)morpholine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives[][3].

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions[][3].

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides[][3].

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions[][3].

Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides[3][3].

Applications De Recherche Scientifique

4-(2-Bromoethyl)morpholine hydrobromide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(2-Bromoethyl)morpholine hydrobromide involves its ability to act as an alkylating agent. The bromine atom in the compound can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds . This property makes it useful in the synthesis of various derivatives and in the study of molecular interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Chloroethyl)morpholine hydrochloride: Similar in structure but with a chlorine atom instead of bromine.

4-(2-Iodoethyl)morpholine iodide: Contains an iodine atom instead of bromine.

4-(2-Fluoroethyl)morpholine fluoride: Features a fluorine atom in place of bromine.

Uniqueness

4-(2-Bromoethyl)morpholine hydrobromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis .

Activité Biologique

4-(2-Bromoethyl)morpholine hydrobromide (CAS No. 42802-94-8) is a chemical compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its effects on various cell lines, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₃Br₂NO

- Molecular Weight : 274.98 g/mol

- CAS Number : 42802-94-8

- MDL Number : MFCD00463351

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets that modulate cell proliferation and apoptosis. Its mechanism may involve:

- Alkylation of Nucleophiles : The bromoethyl group can react with nucleophilic sites in proteins, potentially altering their function.

- Inhibition of Cell Growth : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating a potential role as an anticancer agent.

Cytotoxicity Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC₅₀ values observed in these studies:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| K562 (Leukemia) | 5.28 | |

| MV4-11 (Leukemia) | 4.23 | |

| HL60 (Leukemia) | 6.55 | |

| MCF7 (Breast) | 7.41 |

These results indicate that this compound exhibits significant cytotoxicity across multiple leukemia cell lines, suggesting its potential as a therapeutic agent in hematological malignancies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through its structure-activity relationship. Modifications to the morpholine and bromoethyl groups can lead to variations in potency and selectivity against different cancer types. For instance:

- Substituting different halogen groups or altering the length of the alkyl chain may enhance or diminish cytotoxic effects.

- A study indicated that certain analogs exhibited improved activity compared to the parent compound, highlighting the importance of molecular modifications in drug design .

Case Studies

- Antileukemic Activity : A comprehensive study evaluated the efficacy of this compound against various leukemia cell lines, demonstrating a consistent pattern of cytotoxicity with IC₅₀ values ranging from 4.23 µM to 6.55 µM across different assays .

- Mechanistic Insights : Investigations into the mechanism revealed that the observed cytotoxicity does not solely rely on tubulin polymerization or Src inhibition, indicating alternative pathways may be involved in mediating its effects .

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to consider the safety profile:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Bromoethyl)morpholine hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 4-(2-hydroxyethyl)morpholine using hydrobromic acid (HBr) under controlled temperature (40–60°C) in anhydrous conditions. Alternatively, nucleophilic substitution of 4-(2-chloroethyl)morpholine with NaBr in a polar aprotic solvent (e.g., DMF) may yield the bromide derivative. Reaction optimization should monitor pH, stoichiometry, and byproduct formation using TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the bromoethyl group (δ ~3.5–3.8 ppm for CHBr) and morpholine ring protons (δ ~3.3–3.7 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive mode detects the [M+H] ion (expected m/z ~239.1).

- X-ray Diffraction : Single-crystal X-ray resolves the hydrobromide salt structure, highlighting hydrogen bonding between the morpholine N and Br .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Remove contaminated clothing immediately .

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to unstudied toxicological profiles. Monitor air quality for bromine vapor .

Advanced Research Questions

Q. How can researchers address purity challenges in this compound synthesis?

- Methodological Answer : Impurities like unreacted morpholine precursors or di-brominated byproducts can be minimized via:

- Column Chromatography : Use silica gel with gradient elution (CHCl:MeOH 95:5 to 90:10).

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Validate purity via HPLC (C18 column, 0.1% TFA in HO/MeCN) .

Q. What solvent systems optimize this compound’s solubility for reaction scalability?

- Methodological Answer : The compound is polar, with moderate solubility in water (due to HBr salt) and DMSO. For hydrophobic reactions (e.g., alkylation), use THF or acetonitrile. Solubility can be enhanced by sonication (30 min at 40°C) .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

- Methodological Answer : The bromoethyl group acts as an electrophile in SN2 reactions. Kinetic studies (e.g., using NaN in DMF) reveal second-order dependence on substrate and nucleophile. Steric hindrance from the morpholine ring slows reactivity compared to linear alkyl bromides .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies (pH 2–12, 25°C) show decomposition at pH >10 due to hydroxide-induced elimination (forming morpholine and ethylene). For long-term storage, maintain pH 4–6 in buffered solutions (e.g., acetate buffer) .

Q. Can computational modeling predict its interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like acetylcholinesterase. The bromoethyl group’s electronegativity and morpholine’s rigidity influence binding affinity and selectivity .

Q. What are the challenges in studying its pharmacokinetics in vitro?

- Methodological Answer : Hydrobromide salts may interfere with cell membrane permeability assays. Use dialysis (10 kDa MWCO) to isolate free base forms. LC-MS/MS quantifies intracellular concentrations with a LOQ of 0.1 ng/mL .

Q. How do contradictory literature reports on its reactivity inform experimental design?

Propriétés

IUPAC Name |

4-(2-bromoethyl)morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHOJWLZPSTTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615308 | |

| Record name | 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42802-94-8 | |

| Record name | 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)morpholine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.